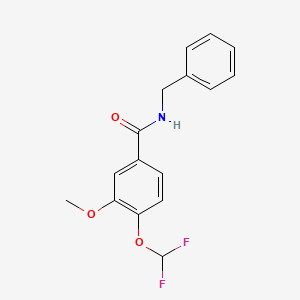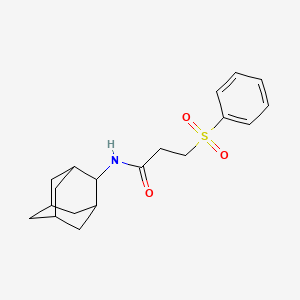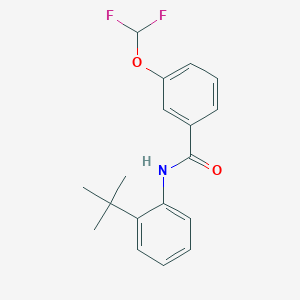![molecular formula C26H33ClN6O3S2 B10946801 propan-2-yl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10946801.png)
propan-2-yl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, triazole, and benzothiophene moieties
Méthodes De Préparation
The synthesis of ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the benzothiophene core. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyrazole ring can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings may interact with active sites of enzymes, inhibiting their activity. The benzothiophene moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole, triazole, and benzothiophene derivatives. What sets ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of these functional groups, which may result in distinct chemical and biological properties. Similar compounds include:
Pyrazole derivatives: Known for their anti-inflammatory and anticancer activities.
Triazole derivatives: Used as antifungal agents and enzyme inhibitors.
Benzothiophene derivatives: Investigated for their potential in treating various diseases, including cancer and neurological disorders.
Propriétés
Formule moléculaire |
C26H33ClN6O3S2 |
|---|---|
Poids moléculaire |
577.2 g/mol |
Nom IUPAC |
propan-2-yl 2-[[2-[[5-(4-chloro-2-methylpyrazol-3-yl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H33ClN6O3S2/c1-15(2)36-25(35)21-17-11-7-8-12-19(17)38-24(21)29-20(34)14-37-26-31-30-23(22-18(27)13-28-32(22)3)33(26)16-9-5-4-6-10-16/h13,15-16H,4-12,14H2,1-3H3,(H,29,34) |
Clé InChI |
VXAXYBDCXFISTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4CCCCC4)C5=C(C=NN5C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10946719.png)
![2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10946727.png)
![6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946737.png)
![N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B10946744.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10946749.png)

![N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10946752.png)

![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10946755.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946764.png)
![[2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10946767.png)
![4-chloro-1-ethyl-N'-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10946781.png)
![2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide](/img/structure/B10946792.png)

